molecular formula C5H6F2O4 B8214472 3,3-Difluoro-2-oxopent-4-enoic acid hydrate

3,3-Difluoro-2-oxopent-4-enoic acid hydrate

Cat. No.: B8214472
M. Wt: 168.10 g/mol
InChI Key: IRZSRYWTVXOVFL-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxopent-4-enoic acid hydrate: is a chemical compound with the molecular formula C5H6F2O4 It is characterized by the presence of two fluorine atoms, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,3-difluoropropene and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Hydration Step: The final step involves the hydration of the intermediate product to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxopent-4-enoic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-2-oxopentanoic acid, while reduction may produce 3,3-difluoro-2-hydroxypent-4-enoic acid.

Scientific Research Applications

3,3-Difluoro-2-oxopent-4-enoic acid hydrate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-oxopentanoic acid
  • 3,3-Difluoro-2-hydroxypent-4-enoic acid
  • 3,3-Difluoro-2-oxopent-4-enoic acid

Uniqueness

3,3-Difluoro-2-oxopent-4-enoic acid hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both fluorine atoms and a ketone group makes it particularly reactive and versatile in various chemical reactions. Its hydrate form also influences its solubility and stability, making it suitable for different applications in research and industry.

Properties

IUPAC Name

3,3-difluoro-2-oxopent-4-enoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZSRYWTVXOVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)C(=O)O)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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